![molecular formula C19H24N4O5 B3838777 2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE](/img/structure/B3838777.png)
2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE
Overview
Description
2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a diethylaminoethyl group and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE typically involves multiple steps. One common method includes the condensation of 4,6-dihydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine with 4-formylbenzoic acid, followed by the introduction of the diethylaminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxy-1-methyl-2-oxo-1,2-dihydropyrimidine: Shares the pyrimidinyl moiety but lacks the diethylaminoethyl group.
4-Formylbenzoic Acid: Contains the benzoate structure but lacks the pyrimidinyl and diethylaminoethyl groups.
Uniqueness
2-(DIETHYLAMINO)ETHYL 4-{[(E)-1-(4,6-DIHYDROXY-1-METHYL-2-OXO-1,2-DIHYDRO-5-PYRIMIDINYL)METHYLIDENE]AMINO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(diethylamino)ethyl 4-[(6-hydroxy-1-methyl-2,4-dioxopyrimidin-5-yl)methylideneamino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-4-23(5-2)10-11-28-18(26)13-6-8-14(9-7-13)20-12-15-16(24)21-19(27)22(3)17(15)25/h6-9,12,25H,4-5,10-11H2,1-3H3,(H,21,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBUTRUDCSRFMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=CC2=C(N(C(=O)NC2=O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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